Perfluoro-4-isopropoxybutanoic acid

Übersicht

Beschreibung

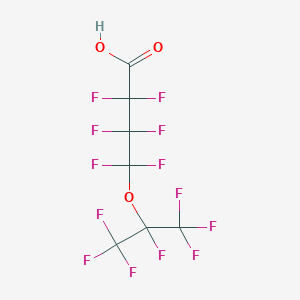

Perfluoro-4-isopropoxybutanoic acid is a perfluoroalkyl carboxylic acid with the molecular formula C7HF13O3. This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. These properties make them useful in various industrial applications but also raise environmental and health concerns due to their persistence and bioaccumulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Perfluoro-4-isopropoxybutanoic acid can be synthesized through the electrofluorination of the corresponding butyryl fluoride. This process involves the substitution of hydrogen atoms with fluorine atoms under electrochemical conditions, resulting in the formation of the perfluorinated compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrofluorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to maintain the stability of the compound and to minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Perfluoro-4-isopropoxybutanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using common reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens, alkylating agents, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various perfluorinated derivatives, which are used in different industrial applications. These products retain the stability and resistance to degradation characteristic of PFAS .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

PFECA-G is characterized by its perfluorinated carbon chain, which contributes to its stability and resistance to degradation. The molecular formula is , and it contains both carboxylic acid and ether functional groups, enhancing its utility in various applications.

Industrial Applications

PFECA-G has been utilized in several industrial processes due to its surfactant properties. Key applications include:

- Textile Treatments : PFECA-G is used in the textile industry for water- and stain-repellent finishes.

- Coatings : It serves as a component in protective coatings for various materials, enhancing durability and resistance to environmental factors.

- Aerospace and Automotive Industries : The compound is employed in manufacturing processes where high-performance materials are required.

Environmental Studies

Recent studies have highlighted the environmental persistence of PFECA-G due to its stable carbon-fluorine bonds. Research indicates that PFAS compounds, including PFECA-G, accumulate in various environmental matrices such as:

- Water Bodies : Detection of PFECA-G in surface and groundwater raises concerns about its long-term ecological effects.

- Soil and Sediment : Its presence in soil samples suggests potential bioaccumulation in terrestrial ecosystems.

Toxicological Research

Toxicological evaluations of PFECA-G are critical for understanding its health implications. Recent studies have focused on:

- In Vitro Toxicokinetics : Research has demonstrated that PFECA-G exhibits significant hepatic clearance rates, indicating potential metabolic pathways that could influence toxicity profiles .

- Developmental Toxicity Screening : Using model organisms like zebrafish, studies have assessed the developmental impacts of PFECA-G exposure, revealing potential neurodevelopmental risks .

Table 1: Summary of Research Findings on PFECA-G

Case Study 1: Industrial Discharge Analysis

A multi-industry study conducted by the EPA assessed PFAS discharges from various manufacturing facilities. It was found that PFECA-G was among the compounds released into wastewater, prompting further investigation into treatment technologies capable of reducing PFAS concentrations .

Case Study 2: Zebrafish Developmental Toxicity Screening

In a screening study using zebrafish embryos, exposure to various PFAS, including PFECA-G, indicated developmental toxicity at specific concentrations. The findings suggest a need for comprehensive assessments across different species to evaluate potential health risks associated with PFAS exposure .

Wirkmechanismus

The mechanism of action of perfluoro-4-isopropoxybutanoic acid involves its interaction with various molecular targets and pathways. It is known to bind to proteins and other biomolecules, potentially disrupting their normal functions. This can lead to various biological effects, including changes in enzyme activity and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to perfluoro-4-isopropoxybutanoic acid include:

- Perfluorobutanoic acid

- Perfluoro-4-methoxybutanoic acid

- Perfluoro-3,5,7,9-butaoxadecanoic acid

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to degradation, and specific reactivity patterns, making it valuable for specialized industrial applications .

Biologische Aktivität

Perfluoro-4-isopropoxybutanoic acid (PFPE-1) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which has garnered significant attention due to its widespread use and potential health impacts. This article provides a comprehensive overview of the biological activity of PFPE-1, synthesizing findings from various studies, highlighting its toxicokinetics, developmental toxicity, and potential mechanisms of action.

Overview of PFAS

PFAS are synthetic compounds characterized by carbon-fluorine bonds, known for their stability and resistance to degradation. Due to these properties, they have been widely used in industrial applications and consumer products, leading to environmental persistence and bioaccumulation in living organisms. The biological effects of PFAS, including PFPE-1, are a growing concern for public health and environmental safety.

Toxicokinetics of PFPE-1

Recent studies have evaluated the toxicokinetics of PFPE-1 using in vitro models. A significant finding was that PFPE-1 exhibited a hepatic clearance rate of 5.78 μL/min/million cells in human hepatocyte models, indicating its potential for metabolic processing in the liver . The study utilized liquid chromatography-mass spectrometry (LC-MS) to assess substrate depletion across various PFAS compounds, revealing that while some PFAS are readily metabolized, others show limited clearance .

Table 1: Hepatic Clearance Rates of Selected PFAS

| Compound | Hepatic Clearance (μL/min/million cells) |

|---|---|

| This compound (PFPE-1) | 5.78 |

| Perfluorooctanoic acid (PFOA) | 4.52 |

| Perfluorobutanoic acid | Not Available |

Developmental Toxicity Studies

Zebrafish models have been employed to assess the developmental toxicity of various PFAS compounds, including PFPE-1. In one study, exposure to multiple PFAS resulted in observable developmental and neurodevelopmental toxicity in zebrafish larvae . Specifically, PFPE-1 was evaluated alongside other compounds to determine its potency in inducing malformations or lethality during critical developmental windows.

Key Findings:

- Benchmark Concentration (BMC): The BMC for developmental toxicity was established at 7.48 μM for related compounds; however, specific data on PFPE-1's BMC remains limited .

- Effects on Morphology: Larval exposure led to significant morphological changes, indicating potential teratogenic effects.

The mechanisms underlying the biological activity of PFPE-1 are still being elucidated. Current research suggests that PFAS may influence various biological pathways, including endocrine disruption and oxidative stress responses. The structural characteristics of PFPE-1 may allow it to interact with specific cellular receptors or enzymes involved in metabolic processes.

Case Studies and Environmental Impact

Several case studies have highlighted the environmental persistence and bioaccumulation potential of PFAS, including PFPE-1. For instance:

- Environmental Monitoring: Studies have detected PFAS in various matrices such as water, soil, and biota, raising concerns about their long-term ecological effects .

- Human Exposure: Epidemiological studies indicate potential links between PFAS exposure and adverse health outcomes in humans, including immune system effects and developmental issues .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4-hexafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O3/c8-2(9,1(21)22)3(10,11)7(19,20)23-4(12,5(13,14)15)6(16,17)18/h(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUCGDPRBKRBFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF13O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663110 | |

| Record name | Perfluoro-4-isopropoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801212-59-9 | |

| Record name | Perfluoro-4-isopropoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-4-isopropoxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.